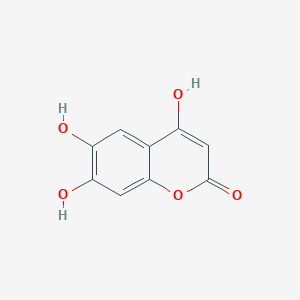

4,6,7-Trihydroxycoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6,7-Trihydroxycoumarin, also known by its CAS number 22649-24-7 , is a chemical compound with the molecular formula C9H6O5 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4,6,7-Trihydroxycoumarin and its derivatives has been a subject of research. One study discussed the synthesis of 7-hydroxy-4-substituted coumarins based on the Pechmann coumarin synthesis method . The study explored the influence of various Lewis acids on the reaction and proposed an optimal synthesis condition for 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis

The molecular structure of 4,6,7-Trihydroxycoumarin consists of 9 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms, giving it a molecular weight of 194.14 .Chemical Reactions Analysis

4-Hydroxycoumarins, which include 4,6,7-Trihydroxycoumarin, are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They possess both electrophilic and nucleophilic properties, with significant reactivity noted at the carbon atom at position 3 .Wissenschaftliche Forschungsanwendungen

Genotoxic and Clastogenic Potential Assessment

Marques, Salles, and Maistro (2015) investigated the genotoxic potential of 6,7-dihydroxycoumarin (6,7-HC), a derivative of 4,6,7-Trihydroxycoumarin. Their study assessed DNA damage in various cells of mice and evaluated its potential to modulate genotoxic effects induced by doxorubicin. It was found that 6,7-HC did not induce significant DNA damage and did not show an increase in micronucleated cells, indicating no cytotoxicity and suggesting its safety for human use (Marques, Salles, & Maistro, 2015).

Fluorescent Probes in Radical Detection

Żamojć et al. (2019) explored dihydroxycoumarins as fluorescent probes for detecting nitroxide radicals like 4-amino-TEMPO. Among various coumarins studied, dihydroxy-substituted derivatives, especially 6,7-dihydroxycoumarin, showed high sensitivity and specificity for the nitroxide radical. This study revealed the potential of 4,6,7-Trihydroxycoumarin derivatives in detecting oxidative stress-related radicals under physiological conditions (Żamojć et al., 2019).

Antioxidant Properties and Cytotoxicity

Çelikezen et al. (2020) focused on the synthesis of 6-ethoxy-4-methylcoumarin, a related compound, to determine its chemical and biological properties. The study revealed antioxidant activities and slight cytotoxic effects at certain doses, highlighting the therapeutic potential of similar coumarin derivatives in medicine (Çelikezen et al., 2020).

Cancer Treatment Potential

Finn, Creaven, and Egan (2004) investigated the action of coumarin derivatives on human malignant melanoma cells. The study highlighted the potential of certain coumarin derivatives, including those related to 4,6,7-Trihydroxycoumarin, as novel therapeutic agents for treating malignant melanoma due to their selective and irreversible cytotoxicity (Finn, Creaven, & Egan, 2004).

Pharmacological Activity of Esculetin

Liang et al. (2017) provided a mini-review on the biological activities and molecular mechanisms of esculetin (6,7-dihydroxycoumarin), closely related to 4,6,7-Trihydroxycoumarin. They consolidated knowledge about the pharmacological properties and clinical applications of esculetin, illustrating its significant role in traditional Chinese medicine (Liang et al., 2017).

Safety and Hazards

The safety data sheet for 4,6,7-Trihydroxycoumarin advises against its use for medicinal or household purposes . In case of exposure, it recommends moving the victim to fresh air, washing off the substance with soap and water, and seeking medical attention . It also advises the use of personal protective equipment and adequate ventilation .

Eigenschaften

IUPAC Name |

4,6,7-trihydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-5-3-9(13)14-8-2-7(12)6(11)1-4(5)8/h1-3,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQCLTWIHHCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,7-Trihydroxycoumarin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)

![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)

![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)